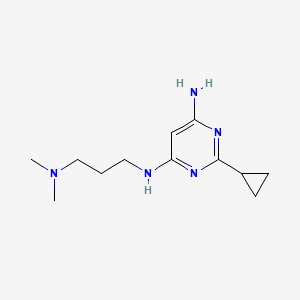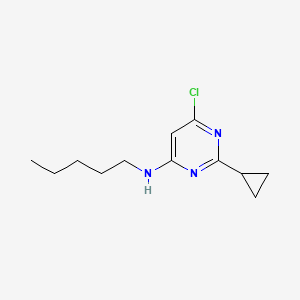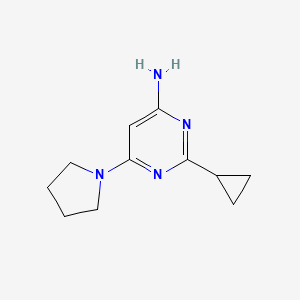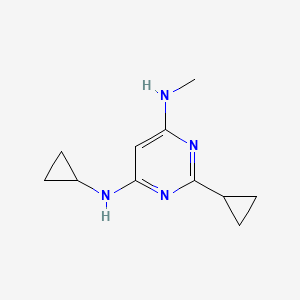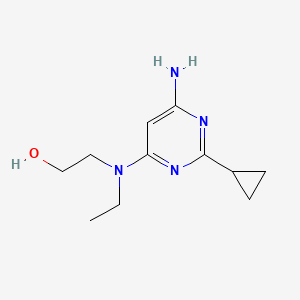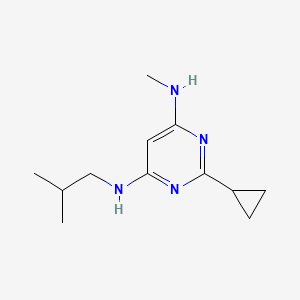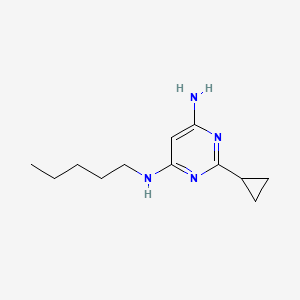
2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroacetic acid
Overview
Description
2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroacetic acid, commonly known as 2-FAA, is a compound that has been studied for its potential uses in a variety of scientific research applications. 2-FAA is a member of the indanone family of compounds, and is a white, crystalline solid with a melting point of 80-82 °C. It is soluble in water, ethanol, and benzene, and has a boiling point of 230-232 °C.
Mechanism of Action
2-FAA acts as an inhibitor of both ACC and HDAC. In the case of ACC, 2-FAA binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. In the case of HDAC, 2-FAA binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
In vitro studies have shown that 2-FAA can inhibit ACC and HDAC activity in a dose-dependent manner. In addition, 2-FAA has been shown to increase fatty acid oxidation and decrease fatty acid synthesis in cultured cells. Furthermore, 2-FAA has been shown to increase the expression of certain genes in cultured cells.
Advantages and Limitations for Lab Experiments
2-FAA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. In addition, it has a relatively low toxicity and is soluble in a variety of solvents. However, 2-FAA is not very stable, and can degrade over time.
Future Directions
In the future, 2-FAA could be used to study the role of ACC and HDAC in the regulation of fatty acid metabolism and gene expression. In addition, 2-FAA could be used to study the effects of fatty acid oxidation and gene expression on various physiological processes. Furthermore, 2-FAA could be used to study the effects of ACC and HDAC inhibition on various diseases, such as obesity and cancer. Finally, 2-FAA could be used to develop new drugs that target ACC and HDAC.
Scientific Research Applications
2-FAA has been studied for its potential use as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC). ACC is an important enzyme in the regulation of fatty acid metabolism, and inhibition of ACC can lead to increased fatty acid oxidation and decreased fatty acid synthesis. In addition, 2-FAA has been studied for its potential use as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of HDAC can lead to increased expression of certain genes.
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUXQRYILWJMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



